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molecular formula C12H8OS B1594672 4-Hydroxydibenzothiophene CAS No. 24444-75-5

4-Hydroxydibenzothiophene

Cat. No. B1594672
M. Wt: 200.26 g/mol
InChI Key: SUBWJLQUFMWZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953601

Procedure details

Dibenzothiophene (18.4 g, 0.10 mole) and N,N,N',N'-tetramethylethylenediamine (14.0 g, 0.12 mole) were dissolved in 200 ml dry ether. Butyl lithium (0.1 mole) in ether was added dropwise under stirring at room temperature. The reaction mixture was then refluxed for 1 hour. The mixture was cooled to -70°C and freshly distilled tributyl borate (23.0 g, 0.10 mole) was added. After stirring for 2 hours the solution was allowed to warm up to room temperature. Perhydrol (19 ml) was added dropwise and the mixture was refluxed for 1.5 hours. Hydrochloric acid was added and the ether was separated. The ether was washed with 10 % ferrous ammonium sulphate solution and then extracted with sodium hydroxide solution. The alkaline aqueous solution was acidified and extracted with ether, which after evaporation gave 11.4 g (57 %) beige crystals. Recrystallization from aqueous methanol gave light-brownish needles with m.p. 167°-168°.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.CN(C)CCN(C)C.C([Li])CCC.B(OCCCC)(OCCCC)[O:28]CCCC.OO.Cl>CCOCC>[OH:28][C:4]1[C:5]2[S:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[C:9]=2[CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
C1=CC=CC=2SC3=C(C21)C=CC=C3
Name
Quantity
14 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
23 g
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Four
Name
Quantity
19 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to -70°C
STIRRING
Type
STIRRING
Details
After stirring for 2 hours the solution
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the ether was separated
WASH
Type
WASH
Details
The ether was washed with 10 % ferrous ammonium sulphate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether, which
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC2=C1SC1=C2C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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